3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride
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Description
3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H10Cl2N4O2 and its molecular weight is 289.11 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-Chlorophenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a compound with the molecular formula C10H10ClN4O2 and a molecular weight of approximately 252.66 g/mol. This compound has garnered attention in biological research due to its potential pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities.
Property | Value |
---|---|
Molecular Formula | C10H10ClN4O2 |
Molecular Weight | 252.66 g/mol |
Purity | ≥ 95% |
Melting Point | 121-125 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may act as an agonist for certain nuclear receptors, which play critical roles in regulating inflammation and metabolic processes.
Key Mechanisms:
- PPAR Agonism : The compound has shown potential as an agonist for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammatory response modulation .
- Inhibition of Cytochrome P450 : Studies suggest it does not significantly inhibit major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions, which is crucial for therapeutic applications .
Pharmacological Effects
-
Anti-inflammatory Activity :
- In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production, suggesting its potential utility in treating inflammatory disorders.
- Case studies involving animal models have shown significant reductions in edema and pain responses when treated with this compound .
- Analgesic Properties :
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
- Cytotoxicity : Preliminary results indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development.
- Cardiotoxicity : The compound exhibits minimal inhibition of the hERG potassium channel, a common marker for cardiotoxicity, suggesting a favorable cardiac safety profile .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Inflammatory Response :
- Metabolic Stability Assessment :
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(tetrazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2.ClH/c11-8-3-1-7(2-4-8)9(5-10(16)17)15-6-12-13-14-15;/h1-4,6,9H,5H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJVWVCLGFDNTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N2C=NN=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.